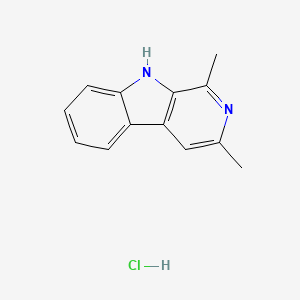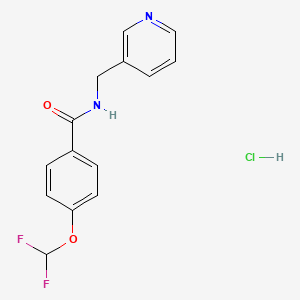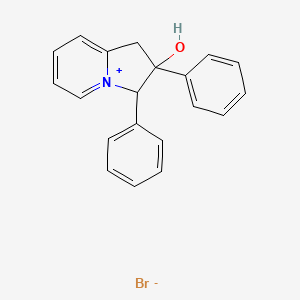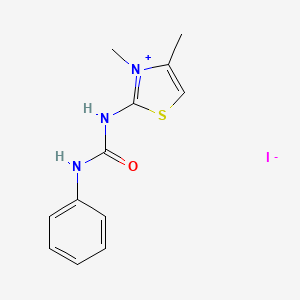
1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide, also known as MTT, is a yellow dye commonly used in biochemistry and cell biology research. This compound is used to measure the viability of cells, and its ability to undergo metabolic activity. MTT is a tetrazolium salt that is reduced to formazan by mitochondrial dehydrogenases in living cells. The resulting formazan is insoluble and can be quantified by measuring the absorbance at 570 nm.
作用机制
1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide is reduced to formazan by mitochondrial dehydrogenases in living cells. The reduction of 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide is dependent on the metabolic activity of the cells and is therefore a measure of cell viability. The resulting formazan is insoluble and can be quantified by measuring the absorbance at 570 nm.
Biochemical and physiological effects:
1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide is a non-toxic compound and does not have any known biochemical or physiological effects on living cells.
实验室实验的优点和局限性
One advantage of using 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide is its simplicity and ease of use. The assay is relatively quick and can be performed using a microplate reader. However, one limitation of using 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide is its dependence on mitochondrial dehydrogenases. If the cells being tested have low levels of mitochondrial dehydrogenases, the 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide assay may not accurately reflect cell viability.
未来方向
There are several future directions for the use of 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide in scientific research. One potential direction is the development of new tetrazolium salts that are more sensitive and specific for measuring cell viability. Another direction is the use of 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide in combination with other assays, such as flow cytometry, to provide a more comprehensive analysis of cell viability. Additionally, 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide could be used in combination with other imaging techniques, such as confocal microscopy, to provide a more detailed analysis of cellular metabolism.
合成方法
The synthesis of 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide involves the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide bromide) with potassium iodide. 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide bromide is first dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), and then reacted with potassium iodide in the presence of an acid catalyst. The resulting product is purified and then dried to yield 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide iodide.
科学研究应用
1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide is widely used in scientific research to measure the metabolic activity and viability of cells. This compound is used in a variety of assays, including cell proliferation assays, cytotoxicity assays, and apoptosis assays. 1-(3,4-Dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide is also used in drug discovery and development to screen for potential drug candidates.
属性
IUPAC Name |
1-(3,4-dimethyl-1,3-thiazol-3-ium-2-yl)-3-phenylurea;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS.HI/c1-9-8-17-12(15(9)2)14-11(16)13-10-6-4-3-5-7-10;/h3-8H,1-2H3,(H,13,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUFWLHVCBHBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=[N+]1C)NC(=O)NC2=CC=CC=C2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

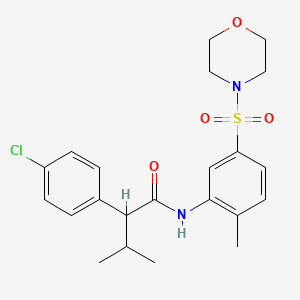
![N-tert-butyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]propanamide](/img/structure/B7452152.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B7452157.png)
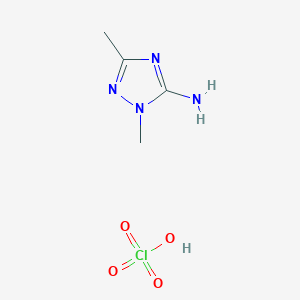
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B7452166.png)
![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)


![4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride](/img/structure/B7452190.png)
